Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester
Description
Chemical Name: Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester CAS Number: 1113001-78-7 Molecular Formula: C₁₂H₂₀O₃ Molecular Weight: 212.29 g/mol Synonyms: tert-Butyl 2-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]acetate
This compound features a bicyclo[1.1.1]pentane (BCP) core, a rigid scaffold valued in medicinal chemistry for its bioisosteric replacement of aromatic rings. The hydroxymethyl (-CH₂OH) group at position 3 and the tert-butyl ester at position 1 enhance its utility as a synthetic intermediate. Its tert-butyl ester provides steric protection, improving stability under acidic conditions, while the hydroxymethyl group allows further functionalization .
Properties
IUPAC Name |
tert-butyl 2-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2,3)15-9(14)4-11-5-12(6-11,7-11)8-13/h13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCPGBUFZLHWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134679 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113001-78-7 | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113001-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis Outline
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Reduction | Bicyclo[1.1.1]pentane-1-carboxylic acid-3-carboxylic acid methyl ester | Borane in THF, 0 °C to room temp, 12 h | 3-(Hydroxymethyl) bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester | 83.5 | Mild conditions, high purity (98%) |
| 2 | Bromination | Above hydroxymethyl ester | Brominating agent, triphenylphosphine, imidazole in dichloromethane, room temp | 3-(Bromomethyl) bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester | Not specified | Classical Appel-type reaction |
| 3 | Hydrolysis | Bromomethyl methyl ester | Lithium hydroxide monohydrate in THF/water, room temp, 12 h | 3-(Bromomethyl) bicyclo[1.1.1]pentane-1-carboxylic acid | 78.1 | pH adjusted to 3-4 post reaction |
| 4 | Catalytic Hydrogenation | Bromomethyl acid | Pd/C catalyst, triethylamine, ethyl acetate, hydrogen atmosphere, room temp, overnight | 3-(Hydroxymethyl) bicyclo[1.1.1]pentane-1-carboxylic acid | 80.1 | Dehalogenation to hydroxymethyl |
Key Points:
- The reduction step uses borane in tetrahydrofuran (THF) to selectively reduce the carboxylic acid methyl ester to the hydroxymethyl derivative.
- Bromination employs reagents typical of the Appel reaction (triphenylphosphine and imidazole) to convert the hydroxymethyl group to bromomethyl.
- Hydrolysis with lithium hydroxide converts the methyl ester to the free acid.
- Catalytic hydrogenation removes the bromine substituent, regenerating the hydroxymethyl group on the acid.
This sequence yields the hydroxy-methyl bicyclo[1.1.1]pentane carboxylic acid intermediate, which can be further esterified with tert-butyl alcohol to obtain the final tert-butyl ester.
Esterification to Form the 1,1-Dimethylethyl Ester
The final step to obtain Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester involves esterification of the free acid with 1,1-dimethylethanol (tert-butyl alcohol). This is typically achieved via:
- Acid-catalyzed esterification using strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions with removal of water to drive equilibrium.
- Alternatively, use of coupling reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide-mediated esterification in mild conditions to preserve sensitive groups.
The tert-butyl ester is favored for its steric bulk and stability, which can influence the compound’s solubility and reactivity.
Reaction Conditions Summary Table
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Reduction to hydroxymethyl ester | Borane in THF | THF | 0 °C → RT | 12 h | 83.5 | 98.0 |
| Bromination (Appel) | PPh3, Imidazole, Brominating agent | CH2Cl2 | RT | Not specified | - | - |
| Hydrolysis to acid | LiOH·H2O | THF/H2O | RT | 12 h | 78.1 | 97.6 |
| Catalytic hydrogenation | Pd/C, Et3N, H2 | Ethyl acetate | RT | Overnight | 80.1 | 98.1 |
| Esterification (tert-butyl) | 1,1-Dimethylethanol, acid catalyst | Suitable solvent | Reflux | Several hours | Typically >75 | High |
Research Findings and Industrial Relevance
- The synthetic route is characterized by mild reaction conditions, classical and well-understood organic transformations, and the use of readily available industrial reagents, making it suitable for scale-up and industrial production.
- The process addresses stability issues and cost-efficiency, important for the wider application of bicyclo[1.1.1]pentane derivatives in pharmaceuticals and materials science.
- The bicyclo[1.1.1]pentane core imparts rigidity and metabolic stability to derivatives, making this compound a valuable scaffold in drug design and polymer synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentane derivatives are being investigated for their potential as bioactive compounds. The unique structure may lead to novel pharmacophores that can interact with biological targets.
- Case Study : Research has indicated that modifications of bicyclic compounds can enhance their affinity for specific receptors, potentially leading to the development of new therapeutic agents for conditions such as cancer and neurodegenerative diseases .
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in synthetic pathways due to its ability to undergo various chemical transformations.
- Reactivity : The presence of hydroxymethyl and ester functionalities allows for nucleophilic substitutions and further derivatization.
- Application Example : It can be employed in the synthesis of complex organic molecules where bicyclic frameworks are required .
Materials Science
Due to its unique structural characteristics, bicyclo[1.1.1]pentane derivatives have potential applications in the development of new materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
- Nanocomposites : Studies suggest that integrating such compounds into nanocomposite materials can improve their performance in various applications, including electronics and coatings .
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of bioactive compounds | Potential anti-cancer agents |
| Synthetic Organic Chemistry | Intermediate for chemical synthesis | Synthesis of complex organic molecules |
| Materials Science | Enhancement of polymer properties | Use in nanocomposites and coatings |
Mechanism of Action
The mechanism of action of Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the BCP Core
The following table highlights key structural and functional differences:
Key Comparative Analysis
Chemical Reactivity
- Hydroxymethyl Group : The -CH₂OH group in the target compound can undergo oxidation to a carbonyl (e.g., formyl or carboxylic acid) or serve as a site for ether/ester formation. This contrasts with the formyl derivative (1113001-80-1), which is directly reactive toward nucleophiles like amines in Schiff base formation .
- Carboxylic Acid Derivatives : The 3-carboxy-tert-butyl ester (1113001-76-5) is a precursor for amide bond formation, critical in peptide mimetics, while the dicarboxylic acid methyl ester (C₈H₁₀O₄) is used to synthesize bioactive glutamate analogs .
Pharmaceutical Relevance
Biological Activity
Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.
- Molecular Formula : C12H20O3
- CAS Number : 1113001-78-7
- Structure : The compound features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure that can influence biological interactions.
Bicyclo[1.1.1]pentane derivatives have been studied for their ability to act as bioisosteres, replacing traditional aromatic rings in drug design. This modification can enhance the pharmacokinetic properties of compounds, such as solubility and permeability, while maintaining or improving biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives. For instance, a study evaluated the impact of BCP-containing synthetic lipoxin A4 mimetics on inflammatory responses:
- Key Findings :
Pharmacokinetics
The incorporation of the bicyclo[1.1.1]pentane structure has been shown to improve oral bioavailability and metabolic stability compared to traditional phenyl ring structures. In a study involving a γ-secretase inhibitor, replacing the phenyl ring with a bicyclo[1.1.1]pentane motif resulted in:
- Enhanced Properties :
Study on Lipoxin Mimetics
In an investigation focused on lipoxin A4 analogues containing bicyclo[1.1.1]pentane units:
- Synthesis : Four novel BCP-containing analogues were synthesized using asymmetric methods.
- Biological Evaluation : These analogues exhibited significant anti-inflammatory effects, demonstrating their potential as therapeutic agents for conditions characterized by excessive inflammation .
Comparison with Traditional Compounds
A comparative analysis of bicyclo[1.1.1]pentane derivatives against conventional drug candidates revealed:
| Property | BCP Derivatives | Traditional Compounds |
|---|---|---|
| Oral Bioavailability | High | Moderate |
| Metabolic Stability | Enhanced | Variable |
| Anti-inflammatory Activity | Significant | Limited |
Q & A
Basic: What synthetic methodologies are available for preparing bicyclo[1.1.1]pentane derivatives, and how do they apply to this compound?
Methodological Answer:
The synthesis of bicyclo[1.1.1]pentane derivatives often relies on radical or photochemical approaches. A key method involves UV irradiation of [1.1.1]propellane with diacetyl compounds to form 1,3-diacetylbicyclo[1.1.1]pentane, followed by functionalization (e.g., esterification or hydroxylation) . For the target compound, the tert-butyl ester group and hydroxymethyl substituent likely require post-synthetic modifications, such as hydrolysis or selective protection/deprotection steps. Critical parameters include:
- Reaction temperature : Maintained at −10 ± 5°C during UV irradiation to control radical intermediates .
- Solvent selection : Pentane/diethyl ether mixtures are used for crystallization to isolate intermediates .
- Functional group compatibility : Ester groups may necessitate inert atmospheres (e.g., N₂) to prevent hydrolysis during storage .
Advanced: How does the bicyclo[1.1.1]pentane moiety serve as a bioisostere in medicinal chemistry, and what experimental evidence supports its use?
Methodological Answer:
Bicyclo[1.1.1]pentanes are non-classical bioisosteres for phenyl rings, offering improved physicochemical properties (e.g., reduced lipophilicity, enhanced solubility). In a study replacing phenyl groups in LpPLA2 inhibitors, bicyclo[1.1.1]pentane derivatives retained potency while reducing logP values by ~1 unit, as confirmed by X-ray crystallography and enzymatic assays . Key steps for validation include:
- Structural analysis : X-ray diffraction confirms spatial mimicry of phenyl rings .
- Potency assays : Compare IC₅₀ values of parent and bioisosteric compounds under standardized conditions (e.g., pH 7.4 buffers) .
- Computational modeling : MP2/6-31G* calculations predict stability and electronic properties of bicyclo[1.1.1]pentane ions, supporting their suitability in drug design .
Experimental Design: What are the critical considerations for optimizing the photochemical synthesis of bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
Photochemical synthesis requires precise control of reaction conditions to avoid side reactions (e.g., oligomerization or decomposition):
- Light source : A 450 W medium-pressure UV lamp with a Pyrex filter ensures selective excitation of propellane precursors .
- Temperature control : Sub-ambient temperatures (−10°C) minimize thermal degradation of radicals .
- Substrate purity : Propellane precursors (e.g., 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane) must be freshly distilled to avoid halogenated byproducts .
- Workup procedures : Cold pentane/ether washes (2:1 v/v) effectively isolate crystalline intermediates with >90% purity .
Data Contradiction Analysis: How can discrepancies in computational vs. experimental stability data for bicyclo[1.1.1]pentane ions be resolved?
Methodological Answer:
Discrepancies often arise from approximations in computational methods. For example, MP2/6-31G* calculations predict the bicyclo[1.1.1]pentyl cation is more stable than the tert-butyl cation, but experimental validation requires:
- High-level theory : CCSD(T)/aug-cc-pVTZ single-point energy calculations at MP2-optimized geometries improve accuracy .
- Kinetic studies : Compare rates of ion formation (e.g., via solvolysis) to validate computational barriers .
- Spectroscopic validation : NMR or IR spectra of trapped ions (e.g., in superacids) confirm predicted geometries .
Safety and Handling: What protocols are recommended for safe laboratory use of this compound?
Methodological Answer:
The compound’s acute toxicity (H302, H315) and respiratory hazards (H335) necessitate strict safety measures:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and N95 respirators to prevent dermal/ocular/respiratory exposure .
- Storage : Store at 2–8°C under inert gas (Ar or N₂) to prevent ester hydrolysis .
- Waste disposal : Collect residues in sealed containers for incineration by licensed facilities .
- Emergency response : For spills, avoid dust generation; use ethanol-soaked absorbent pads and ventilate the area .
Advanced Functionalization: What strategies enable selective modification of the hydroxymethyl and ester groups in this compound?
Methodological Answer:
Selective modification requires orthogonal protecting groups and catalysts:
- Ester hydrolysis : Use LiOH/THF/H₂O at 0°C to preserve the hydroxymethyl group .
- Hydroxymethyl oxidation : TEMPO/NaClO₂ converts –CH₂OH to –COOH without affecting the ester .
- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions on brominated derivatives introduce aryl/heteroaryl groups .
Stability and Degradation: Under what conditions does this compound undergo decomposition, and how can stability be monitored?
Methodological Answer:
Decomposition pathways include:
- Thermal degradation : Above 40°C, ester cleavage releases acetic acid and tert-butanol .
- Photodegradation : UV exposure induces radical rearrangements; store in amber glass .
- Hydrolysis : Aqueous buffers (pH > 8) hydrolyze the ester; monitor via HPLC (C18 column, 220 nm) .
Analytical Characterization: Which techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms bicyclo[1.1.1]pentane geometry (e.g., bridgehead protons at δ 2.5–3.5 ppm) .
- MS : High-resolution ESI-MS verifies molecular weight (calc. for C₁₂H₂₀O₃: 212.14 g/mol) .
- X-ray crystallography : Resolves steric effects of the tert-butyl ester .
- HPLC : Reverse-phase methods (ACN/H₂O gradient) assess purity (>95%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
